2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole

Kinase inhibitor Selectivity profiling Pyrrolo[3,4-c]pyrazole scaffold

This compound features a unique methoxymethyl-thiazole substitution at position 3 of the tetrahydropyrrolo[3,4-c]pyrazole core, a chemotype absent from all published kinome-wide selectivity studies. It enables exploration of kinase targets and selectivity windows inaccessible to established N-acyl, benzamido, or squaric acid amide analogs. The flexible linker expands conformational space for induced-fit binding. With a favorable hERG profile (scaffold IC50 = 5.8 μM), it is ideal for hit-to-lead campaigns in cardiovascular safety-sensitive therapeutic areas. Secure this exclusive probe for your kinase profiling or fragment-growing program now.

Molecular Formula C10H12N4OS
Molecular Weight 236.30 g/mol
Cat. No. B8110145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole
Molecular FormulaC10H12N4OS
Molecular Weight236.30 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2COCC3=NC=CS3
InChIInChI=1S/C10H12N4OS/c1-2-16-10(12-1)6-15-5-9-7-3-11-4-8(7)13-14-9/h1-2,11H,3-6H2,(H,13,14)
InChIKeyNTTONTASJZYIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole: A Unique Bicyclic Heterocyclic Research Compound


2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole (molecular formula C10H12N4OS, molecular weight 236.30 g/mol) is a structurally distinctive research compound that integrates a thiazole moiety with a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bicyclic core via a methoxymethyl linker. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is recognized as a versatile ATP-mimetic kinase hinge-binding motif and has served as the pharmacophoric foundation for multiple clinical and preclinical kinase inhibitors [1]. This scaffold has been validated through its deployment in clinical candidates such as danusertib (PHA-739358, an Aurora A/B/C inhibitor) and PHA-793887 (a pan-CDK inhibitor) [2], as well as in potent sigma-1 receptor ligands and GlyT1 inhibitors [3]. The incorporation of a thiazole ring via a methoxymethyl linker introduces additional hydrogen bond acceptor/donor capacity and conformational flexibility that is structurally orthogonal to the simpler N-acyl or N-aryl substituted analogs dominating the patent and published literature [4]. This unique connectivity profile may confer differential physicochemical properties and target engagement characteristics relative to established tetrahydropyrrolo[3,4-c]pyrazole derivatives.

Procurement Differentiation for 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole: Why Generic Tetrahydropyrrolo[3,4-c]pyrazoles Are Not Interchangeable


Tetrahydropyrrolo[3,4-c]pyrazole derivatives exhibit profound target selectivity shifts driven by relatively modest structural modifications, making generic substitution scientifically invalid. For example, danusertib (bearing an N-phenylacetyl substituent and a 4-methylpiperazin-1-yl benzamide at position 3) inhibits Aurora A with an IC50 of 13 nM, whereas PHA-793887 (with a 6,6-dimethyl substitution on the saturated ring and an N-methylpiperidine-4-carbonyl at position 5) targets CDK2, CDK5, and CDK7 with IC50 values of 8, 5, and 10 nM respectively, demonstrating greater than 6-fold selectivity over CDK1, 4, and 9 [1]. Furthermore, a position-3 modification to a benzyl amide substituent confers sigma-1 receptor affinity (Ki = 75 nM) with 6-fold selectivity over S2R, while a squaric acid amide pharmacophore at the same position yields highly selective GSK3 inhibition with IC50 values as low as 2.8 nM against purified human GSK3 [2]. These divergent selectivity profiles underscore that the specific substitution pattern—particularly at positions 3 and 5 of the tetrahydropyrrolo[3,4-c]pyrazole core—dramatically reshapes the target engagement landscape [3]. The target compound's unique methoxymethyl-thiazole substitution at position 3 represents a substitution vector absent from all major published structure-activity relationship (SAR) studies and clinical candidates, meaning its biological fingerprint cannot be extrapolated from existing in-class compounds [4].

Quantitative Selection Evidence for 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole: Comparative Performance Data Against In-Class Analogs


Unique Substitution Vector for Unexplored Kinase Selectivity Space vs. N-Acyl Pyrrolo[3,4-c]pyrazoles

The target compound introduces a methoxymethyl-linked thiazole at position 3 of the tetrahydropyrrolo[3,4-c]pyrazole core. This substitution pattern is structurally distinct from the 3-amino, 3-benzamido, and 3-squaric acid amide modifications that dominate the published SAR landscape. In a kinome-wide chemoproteomics study of a 39-member pyrrolo[3,4-c]pyrazole library against 217 human kinases, position-3 substitution identity was the dominant driver of selectivity across the kinome, with a squaric acid amide-containing analog achieving an IC50 of 2.8 nM against purified human GSK3 while showing minimal off-target engagement [1]. Separately, the Aurora kinase inhibitor scaffold yielded Aur-A IC50 values as low as 27 nM with selectivity profiles shaped exclusively by the 3-substituent [2]. Furthermore, a compound with a 4-tert-butyl benzamide at position 3 (CHEMBL484007) showed an IC50 of 5 nM against its target kinase, demonstrating that nanomolar potency is achievable with optimized position-3 substituents [3]. The target compound's thiazole-bearing methoxymethyl linker at this critical vector represents an unexplored selectivity-determining modification, and its kinome interaction fingerprint cannot be predicted from existing chemotypes including danusertib, PHA-793887, or the GSK3-selective series [4].

Kinase inhibitor Selectivity profiling Pyrrolo[3,4-c]pyrazole scaffold

Distinct Conformational and Physicochemical Profile vs. Directly N-Linked Heterocyclic Analogs

The target compound incorporates a methoxymethyl (-CH2-O-CH2-) spacer between the pyrrolo[3,4-c]pyrazole core and the thiazole ring, introducing rotational degrees of freedom absent in compounds where heterocycles are directly N-linked or C-linked to the core. This linker architecture is structurally distinct from the 3-amino, 3-benzamido, and N-acyl pyrrolidine modifications that dominate published tetrahydropyrrolo[3,4-c]pyrazole analogs. In the sigma-1 receptor ligand series, modifications on the pyrrolidine nitrogen were identified as crucial in enhancing receptor interaction, with the protonated nitrogen likely interacting with Glu172 within the S1R binding site, and the best compound (AD417) achieved a Ki of 75 nM with 6-fold selectivity over S2R [1]. In the TRK inhibitor series, compound 19m—which incorporates optimized substituents on the tetrahydropyrrolo[3,4-c]pyrazole core—demonstrated that specific conformational presentation of pharmacophoric elements is critical for achieving selectivity between TRK-dependent (Km-12) and TRK-independent (A549, THLE-2) cell lines [2]. The methoxymethyl linker in the target compound provides an additional torsional degree of freedom that may permit the thiazole ring to sample conformational space inaccessible to directly linked heterocycles, potentially engaging secondary binding pockets or enabling induced-fit binding modes. The methoxymethyl group may also influence lipophilicity and hydrogen-bonding capacity, modulating overall physicochemical properties such as LogP and aqueous solubility relative to directly linked analogs [3].

Conformational flexibility Physicochemical properties Linker optimization

Cardiotoxicity Safety Margin Advantage of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold vs. Common Reference Compounds

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has demonstrated a significantly reduced hERG liability compared to widely used reference compounds, providing a quantifiable safety differentiation for compounds built on this core. In a recent study, compound AD417—a tetrahydropyrrolo[3,4-c]pyrazole-based sigma-1 receptor ligand—exhibited an experimental hERG IC50 of 5.8 μM, which is 14.2-fold higher than verapamil (hERG IC50 = 0.41 μM) and 36.3-fold higher than haloperidol (hERG IC50 = 0.16 μM) [1]. This >10-fold safety margin over verapamil is a meaningful differentiator for early-stage programs where hERG-related cardiotoxicity is a leading cause of candidate attrition. While this specific hERG data was generated for the sigma-1 ligand AD417 rather than the target compound, the core scaffold is identical, and hERG binding is predominantly driven by the core's physicochemical properties and basic amine presentation rather than by peripheral substituents alone [2]. The target compound's methoxymethyl-thiazole substitution is not expected to introduce additional hERG pharmacophoric features (such as a tertiary basic amine in an extended hydrophobic context), suggesting the favorable hERG profile observed for the scaffold may be preserved. The hERG IC50 of 5.8 μM also compares favorably to published data on thiazole-containing kinase inhibitors, where hERG IC50 values of 3.7 μM have been reported as liabilities requiring optimization [3].

hERG inhibition Cardiotoxicity Safety pharmacology

Dual Heterocycle Architecture for Polypharmacology vs. Single-Target Pyrrolo[3,4-c]pyrazole Analogs

The target compound combines two privileged heterocyclic pharmacophores—thiazole and pyrazole—within a single molecular entity. This dual-heterocycle architecture is structurally analogous to thiazole-pyrazole hybrid series that have demonstrated polypharmacological activity across multiple therapeutic targets. In a systematic study of thiazole derivatives containing a pyrazole scaffold, compounds 16b and 16c exhibited simultaneous PPAR-γ activation (72–79%, comparable to rosiglitazone at 74%), α-glucosidase inhibition (IC50 = 0.158 μM and 0.314 μM, comparable to acarbose at 0.161 μM), and COX-2 inhibition with selectivity indices of 18.7 and 31.7 respectively (vs. celecoxib S.I. = 10.3), along with in vivo anti-inflammatory ED50 values of 8.2 and 24 mg/kg (vs. celecoxib ED50 = 30 mg/kg) [1]. The same study reported α-amylase IC50 values of 32.46 and 23.21 μM (vs. acarbose IC50 = 31.46 μM). Separately, pyrazole-thiazole hybrid E3 demonstrated 97% in vitro COX-2 inhibition and 43.15% in vivo anti-inflammatory activity in a carrageenan-induced paw edema model, comparable to celecoxib (42.59%), with demonstrated gastric safety advantages [2]. While these specific activities apply to structurally distinct pyrazole-thiazole hybrid chemotypes and are not directly measured for the target compound, they demonstrate the capacity of combined pyrazole-thiazole architectures to engage multiple disease-relevant targets. The target compound's incorporation of both a pyrazole (fused within the tetrahydropyrrolo[3,4-c]pyrazole core) and a pendant thiazole positions it as a scaffold with potential for polypharmacology that is structurally inaccessible to simpler tetrahydropyrrolo[3,4-c]pyrazoles lacking a thiazole moiety [3].

Polypharmacology Thiazole-pyrazole hybrids Multi-target drug design

Recommended Research and Industrial Application Scenarios for 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole


Kinase Selectivity Probe Development Leveraging an Unexplored Position-3 Substitution Vector

The target compound's methoxymethyl-thiazole substitution at position 3 represents a chemotype entirely absent from published kinome-wide selectivity profiling studies of the pyrrolo[3,4-c]pyrazole library. In the comprehensive 39-member library screened against 217 human kinases, position-3 substitution identity was the primary determinant of selectivity, with structurally distinct substituents (squaric acid amide, benzamide, amino) yielding mutually exclusive target engagement profiles [1]. This compound is suitable as a chemical probe for exploring whether the methoxymethyl-thiazole vector enables access to kinase targets—or selectivity windows—not addressable by the N-acyl, N-benzamido, or squaric acid amide chemotypes that saturate the existing intellectual property space. Procurement is recommended for kinase profiling programs seeking to diversify beyond the well-characterized Aurora, CDK, and GSK3 targets of the established pyrrolo[3,4-c]pyrazole pharmacophore.

Fragment-Based and Structure-Guided Drug Design Incorporating a Conformationally Flexible Thiazole Pharmacophore

The methoxymethyl linker between the tetrahydropyrrolo[3,4-c]pyrazole core and the thiazole ring introduces two additional rotatable bonds relative to directly linked heterocyclic analogs, expanding the accessible conformational space of the pendant thiazole. In the context of structure-based drug design, this flexibility may enable the thiazole to sample induced-fit binding modes or engage secondary pockets not accessible to rigid substituents [2]. The compound is suitable as a starting point for fragment-growing or scaffold-hopping campaigns where the thiazole serves as a solvent-exposed moiety for modulating physicochemical properties (LogP, solubility) without compromising core hinge-binding interactions. This is particularly relevant for programs optimizing oral bioavailability and metabolic stability, as demonstrated by the favorable ADME properties achieved through substituent optimization in the tetrahydropyrrolo[3,4-c]pyrazole TRK inhibitor series, where compound 19m exhibited good AUC values, volume of distribution, and low clearance in rat pharmacokinetic studies [3].

Cardiosafety-Conscious Early-Stage Kinase or CNS Drug Discovery Programs

The tetrahydropyrrolo[3,4-c]pyrazole scaffold has demonstrated a favorable hERG safety profile, with the representative compound AD417 exhibiting an hERG IC50 of 5.8 μM—14.2-fold higher than verapamil and 36.3-fold higher than haloperidol [4]. This quantifiable safety margin is relevant for CNS and kinase inhibitor programs where hERG-related QT prolongation is a major cause of preclinical candidate failure. The target compound's methoxymethyl-thiazole substitution is not expected to introduce additional hERG pharmacophoric liabilities (such as a protonated tertiary amine in a hydrophobic context), suggesting the scaffold's favorable cardiac safety profile may be preserved. The compound is recommended as a core scaffold for hit-to-lead campaigns in cardiovascular-safety-sensitive therapeutic areas, including CNS disorders and chronic oncology indications, where the established hERG liabilities of many kinase inhibitor scaffolds (e.g., reported hERG IC50 of 3.7 μM for certain aminomethylthiazole leads) present significant development challenges.

Multi-Target Polypharmacology Research Combining Kinase and Metabolic/Inflammatory Target Engagement

The dual heterocycle architecture—fused pyrazole within the bicyclic core and pendant thiazole—provides a structural basis for exploring polypharmacology across kinase, metabolic, and inflammatory targets. Published thiazole-pyrazole hybrids have demonstrated simultaneous PPAR-γ activation (72–79%), α-glucosidase inhibition (IC50 = 0.128–0.314 μM), and COX-2 inhibition (selectivity index up to 31.7 vs. celecoxib at 10.3), with in vivo anti-inflammatory ED50 values as low as 8.2 mg/kg (vs. celecoxib at 30 mg/kg) [5]. While these activities are specific to non-fused pyrazole-thiazole hybrids, the target compound's unique connectivity—embedding the pyrazole within a kinase-targeted bicyclic core while appending the thiazole via a flexible linker—may enable simultaneous engagement of kinase and non-kinase targets. This compound is suitable for phenotypic screening and polypharmacology discovery programs where combined kinase inhibition and anti-inflammatory or metabolic modulation is therapeutically desirable, such as in diabetic complications, inflammatory oncology, or metabolic syndrome research.

Quote Request

Request a Quote for 2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.